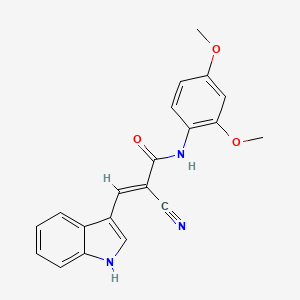![molecular formula C16H24N2O2 B5407762 1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5407762.png)
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a methoxyphenyl group connected through a urea linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: This compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-[1-(3,4-dichlorophenyl)ethyl]urea: This compound has a similar structure but with dichloro substituents on the phenyl ring, which may alter its chemical and biological properties.
1-Cyclohexyl-3-[1-(4-methoxyphenyl)ethyl]urea: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(13-7-6-10-15(11-13)20-2)17-16(19)18-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCFVVKMDLSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)phenyl]acetic acid](/img/structure/B5407681.png)
![methyl 2-{[2-cyano-3-(2,3-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5407683.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5407689.png)
![2,4-diamino-6-[(Z)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-1-cyanoethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B5407694.png)
![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5407703.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![3-{2-[butyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5407731.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B5407737.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407739.png)
![N-(2-{[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}ethyl)acetamide](/img/structure/B5407747.png)
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)

![Tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5407781.png)
